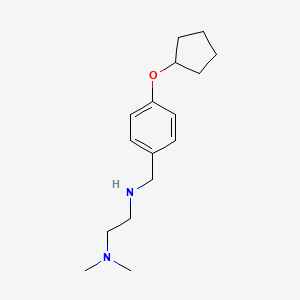
N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a benzyl moiety, and a dimethyl-ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 4-cyclopentyloxy-benzyl intermediate. This can be achieved through the reaction of 4-hydroxybenzyl alcohol with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling with Ethane-1,2-diamine: The benzyl intermediate is then reacted with N,N-dimethyl-ethane-1,2-diamine under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
作用機序
The mechanism of action of N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopentyloxy group and the dimethyl-ethane-1,2-diamine backbone play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[4-(Cyclopentyloxy)benzyl]-1-propanamine: Shares a similar benzyl and cyclopentyloxy structure but differs in the amine backbone.
2-{4-[4-(Cyclopentyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol: Contains a piperazine ring and an ethanol group, providing different chemical properties.
Uniqueness
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific combination of a cyclopentyloxy group and a dimethyl-ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
生物活性
N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications through various studies and data.
Chemical Structure and Properties
- Chemical Formula : C16H26N2O
- Molecular Weight : 262.39 g/mol
- Structure : The compound features a cyclopentyloxy group attached to a benzyl moiety, with a dimethylated ethane-1,2-diamine backbone.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. The presence of amidine groups in related structures has been associated with enhanced antimicrobial activity due to their ability to bind to nucleic acids and disrupt microbial DNA functions .
Pharmacological Studies
A study evaluating the pharmacological profiles of structurally analogous compounds found that many exhibited significant cytotoxic effects in vitro against various human cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 |
| Compound B | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |
| This compound | TBD | TBD |
Note : Specific IC50 values for this compound are not yet available in the literature but are anticipated based on its structural similarities to known active compounds.
Study on Antitumor Activity
A relevant study explored the antitumor effects of various derivatives on lung cancer cell lines using MTS cytotoxicity assays. The results indicated that compounds with similar functional groups to this compound were effective in reducing cell viability significantly compared to controls .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of amidine derivatives, showing that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved binding to bacterial DNA and disrupting replication processes .
特性
IUPAC Name |
N-[(4-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-18(2)12-11-17-13-14-7-9-16(10-8-14)19-15-5-3-4-6-15/h7-10,15,17H,3-6,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZAVJWWNCUOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














